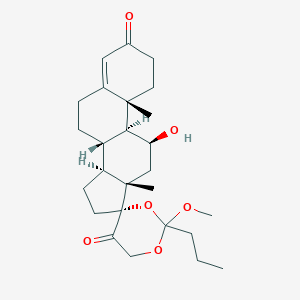

Hydrocortisone 17,21-Methyl Orthobutyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

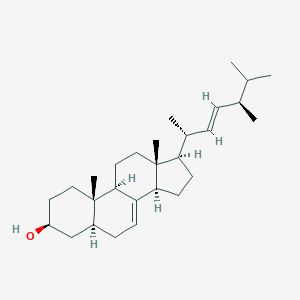

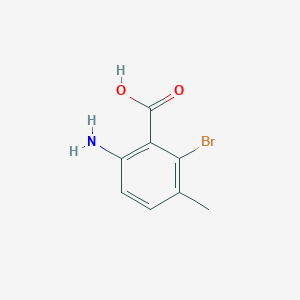

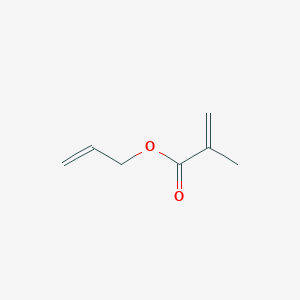

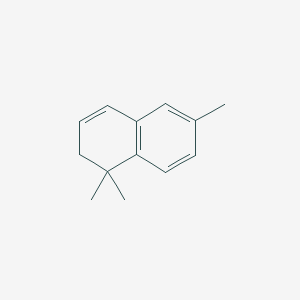

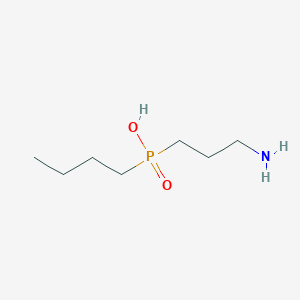

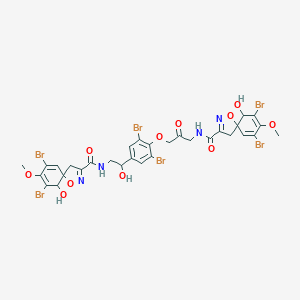

Hydrocortisone 17,21-Methyl Orthobutyrate, also known as Cortisol Cyclic 17,21- (Methyl Orthobutyrate) or Orthobutyric Acid Methyl Ester Cyclic 17,21-Ester with Cortisol, is a biochemical compound with the molecular formula C26H38O6 and a molecular weight of 446.58 . It is used for research purposes .

Molecular Structure Analysis

The Hydrocortisone 17,21-Methyl Orthobutyrate molecule contains a total of 74 bonds. There are 36 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 2 aliphatic ketones, 1 hydroxyl group, 1 secondary alcohol, and 3 aliphatic ethers .Physical And Chemical Properties Analysis

Hydrocortisone 17,21-Methyl Orthobutyrate has a molecular weight of 446.58 and a molecular formula of C26H38O6 .Aplicaciones Científicas De Investigación

Dermatological Applications

Hydrocortisone and its derivatives, including Hydrocortisone 17,21-Methyl Orthobutyrate, are utilized in dermatology for their anti-inflammatory properties. Clobetasone butyrate, a closely related compound, has been found more effective than hydrocortisone in treating eczema and psoriasis. Its efficacy, alongside minimal systemic absorption and negligible effects on the hypothalamic-pituitary-adrenal (HPA) axis, makes it a preferred option for short-term management of acute eczema and allergic dermatitis in adults and children over ten years old (Goustas, Cork, & Higson, 2003).

Endocrinological Disorders

In the context of congenital adrenal hyperplasia (CAH), therapies are being developed to more accurately control excess androgens with an adrenal replacement dose of glucocorticoid. Novel therapies targeting the hypothalamo-pituitary-adrenal axis, such as Corticotrophin Releasing Factor type 1 (CRF1) receptor antagonists and delayed-release hydrocortisone formulations like Chronocort, have shown promise. These approaches aim to optimize the control of 21-hydroxylase deficiency congenital adrenal hyperplasia, improving patient outcomes in terms of health and fertility (Prete, Auchus, & Ross, 2021).

Pharmacotherapy of Hormone-Resistant Cancers

Mitoxantrone, in combination with corticosteroids like hydrocortisone, has shown palliative efficacy for patients with hormone-resistant advanced prostate cancer. This combination therapy provides pain relief, decreases analgesic use, and can reduce prostate-specific antigen levels, offering a quality-of-life improvement for patients. However, it is noted that this treatment does not confer a survival advantage over corticosteroid monotherapy, highlighting the need for further research into more effective treatments (Wiseman & Spencer, 1997).

Propiedades

IUPAC Name |

(4R,8'S,9'S,10'R,11'S,13'S,14'S)-11'-hydroxy-2-methoxy-10',13'-dimethyl-2-propylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O6/c1-5-10-26(30-4)31-15-21(29)25(32-26)12-9-19-18-7-6-16-13-17(27)8-11-23(16,2)22(18)20(28)14-24(19,25)3/h13,18-20,22,28H,5-12,14-15H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-,26?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRPTSVAIQEMIV-KAUWDTBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(OCC(=O)C2(O1)CCC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1(OCC(=O)[C@@]2(O1)CC[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628398 |

Source

|

| Record name | (8S,9S,11S,13S,14S,17R)-11-Hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrocortisone 17,21-Methyl Orthobutyrate | |

CAS RN |

13609-63-7 |

Source

|

| Record name | (8S,9S,11S,13S,14S,17R)-11-Hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.